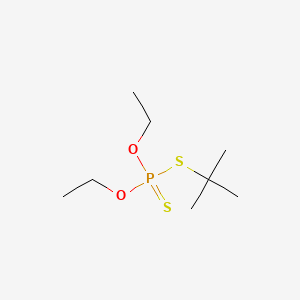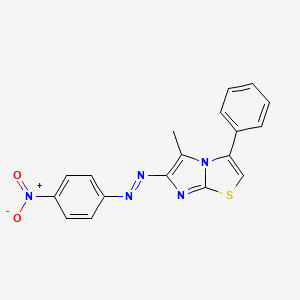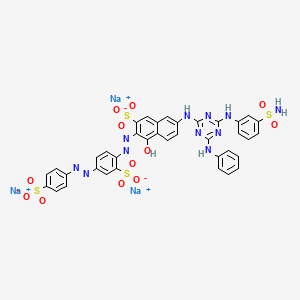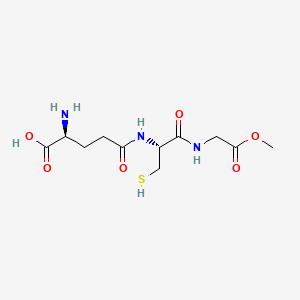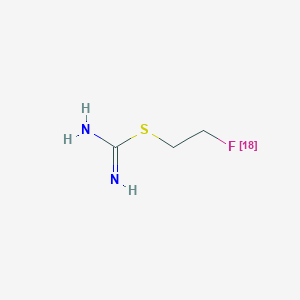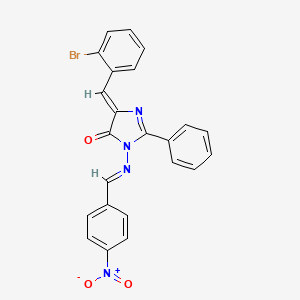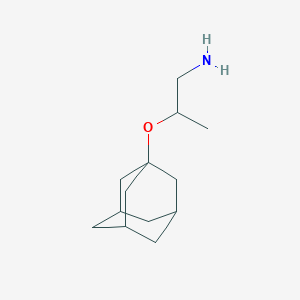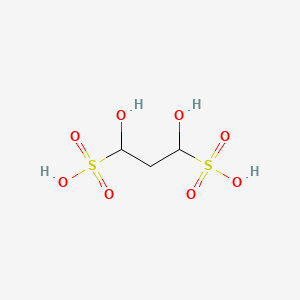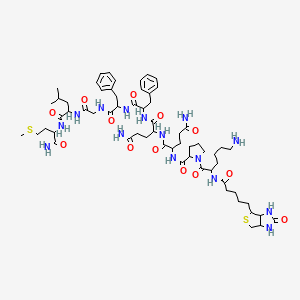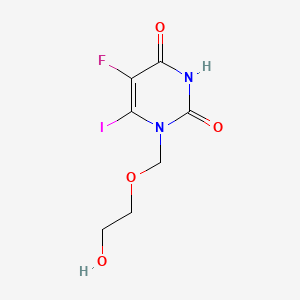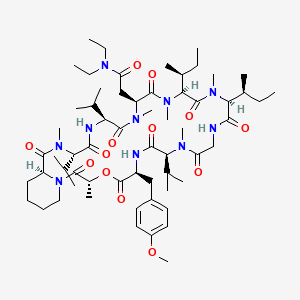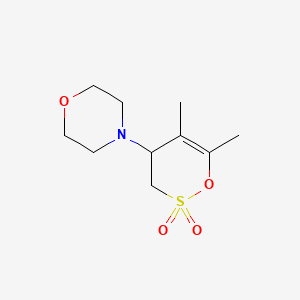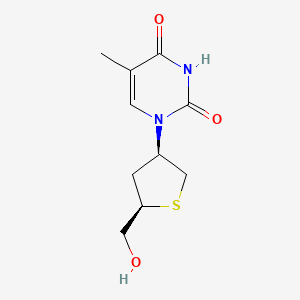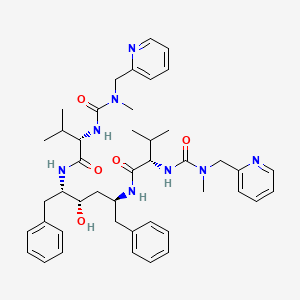
2,5,10,13-Tetraazatetradecanediamide, 7-hydroxy-N,N'-dimethyl-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-N,N'-bis(2-pyridinylmethyl)-, (3S,6S,7S,9S,12S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,10,13-Tetraazatetradecanediamide, 7-hydroxy-N,N’-dimethyl-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-N,N’-bis(2-pyridinylmethyl)-, (3S,6S,7S,9S,12S)- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Amide Bond Formation: Using reagents like carbodiimides (e.g., DCC) to form amide bonds between carboxylic acids and amines.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced via oxidation reactions using reagents like PCC or Swern oxidation.
Pyridinylmethyl Group Addition: This can be achieved through nucleophilic substitution reactions where pyridine derivatives are introduced.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines using reagents like LiAlH4.
Substitution: The pyridinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern oxidation reagents.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Pyridine derivatives, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups typically yields ketones or aldehydes, while reduction of amides yields amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: Potential use in the synthesis of advanced materials with specific properties.
Biology
Bioconjugation: The compound’s functional groups allow for conjugation with biomolecules, useful in drug delivery systems.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: The compound may be explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry
Polymer Synthesis: Use in the production of specialized polymers with unique properties.
Chemical Sensors: Potential application in the development of sensors for detecting specific analytes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,5,10,13-Tetraazatetradecanediamide derivatives: Compounds with similar core structures but different substituents.
Hydroxylated Amides: Compounds with hydroxyl groups and amide functionalities.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
CAS No. |
144141-70-8 |
|---|---|
Molecular Formula |
C44H58N8O5 |
Molecular Weight |
779.0 g/mol |
IUPAC Name |
(2S)-N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |
InChI |
InChI=1S/C44H58N8O5/c1-30(2)39(49-43(56)51(5)28-34-21-13-15-23-45-34)41(54)47-36(25-32-17-9-7-10-18-32)27-38(53)37(26-33-19-11-8-12-20-33)48-42(55)40(31(3)4)50-44(57)52(6)29-35-22-14-16-24-46-35/h7-24,30-31,36-40,53H,25-29H2,1-6H3,(H,47,54)(H,48,55)(H,49,56)(H,50,57)/t36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
KTXGTJRUYOGULA-HECCNADXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)NC(=O)N(C)CC4=CC=CC=N4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)NC(=O)N(C)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


